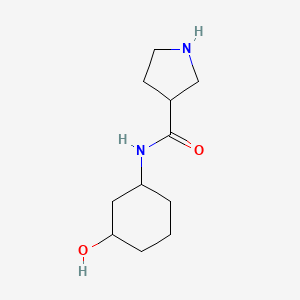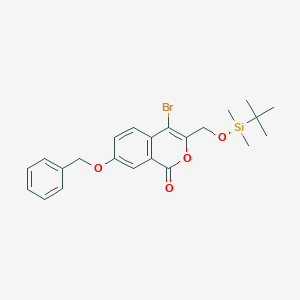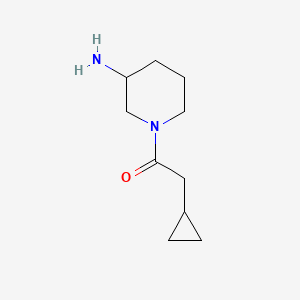
4-bromo-N1,N2-dimethylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N1,N2-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, featuring a bromine atom and two methyl groups attached to the nitrogen atoms of the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of 4-bromo-N1,N2-dimethylbenzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with bromine and methylating agents. One common method includes the bromination of benzene-1,2-diamine followed by methylation using methyl iodide or dimethyl sulfate under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-bromo-N1,N2-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines. Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems. Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are typical examples.
Wissenschaftliche Forschungsanwendungen
4-bromo-N1,N2-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It serves as a building block in the manufacture of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 4-bromo-N1,N2-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-bromo-N1,N2-dimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4-bromo-N1-methylbenzene-1,2-diamine: This compound has one less methyl group, affecting its reactivity and applications.
N1,N2-dimethylbenzene-1,2-diamine: Lacks the bromine atom, leading to different chemical properties and uses.
4-bromo-1,2-dimethylbenzene: Similar structure but lacks the amino groups, resulting in different reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both bromine and dimethyl groups.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
4-bromo-1-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10-11H,1-2H3 |
InChI-Schlüssel |
MDTGPLHUNJSZDL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)Br)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)


![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)





![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)


